(tert-Butoxycarbonyl)methionine

Description

The exact mass of the compound BOC-DL-Methionine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

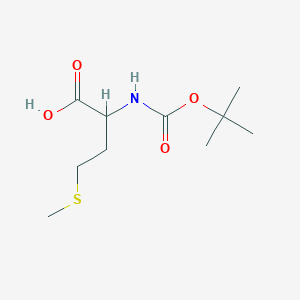

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSLIHRIYOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275989, DTXSID10947770 | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-15-5, 93000-03-4 | |

| Record name | tert-Butoxycarbonyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butoxycarbonyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(tert-Butoxycarbonyl)methionine: A Technical Guide to its Chemical Properties and Applications

(tert-Butoxycarbonyl)methionine , commonly referred to as Boc-Met-OH, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and drug development.[1] As an N-terminally protected form of the essential amino acid L-methionine, its primary function is to serve as a building block in the controlled, stepwise assembly of peptide chains.[2][3] The tert-butoxycarbonyl (Boc) protecting group is prized for its stability under a range of conditions and its facile, acid-labile removal, which is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS).[] This guide provides an in-depth overview of the chemical properties, reactivity, and key experimental protocols associated with Boc-methionine, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of (tert-Butoxycarbonyl)-L-methionine are summarized below, providing essential data for its handling, characterization, and use in synthesis.

Physical and Chemical Data

Quantitative data for Boc-L-methionine has been compiled from various suppliers and databases to provide a comparative overview.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | [5] |

| Synonyms | Boc-L-methionine, Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine | [3] |

| CAS Number | 2488-15-5 | [2] |

| Molecular Formula | C₁₀H₁₉NO₄S | [6] |

| Molecular Weight | 249.33 g/mol | [5] |

| Appearance | White to off-white powder or crystalline solid | [6][2] |

| Melting Point | 47-50 °C (lit.) | |

| Optical Rotation | [α]20/D −22° to -23°, c = 1 in methanol | [6] |

| pKa | 3.83 ± 0.10 (Predicted) | [2][3] |

| Solubility | Soluble in DMF, methanol; sparingly soluble in water | [2][7] |

| Storage | Room temperature, sealed in dry, dark place; some sources recommend 0-8 °C | [6][2][3] |

Note: Data for the D-enantiomer (CAS 5241-66-7) is also available and primarily differs in its optical rotation.[8][9]

Spectroscopic Data

Spectroscopic analysis is critical for the verification and characterization of Boc-L-methionine.

| Technique | Key Features and Observed Data | Source |

| ¹H NMR | (500 MHz, CDCl₃) δ: 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J=4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H) | [2][3][10] |

| ¹³C NMR | Experimental data available, though specific shifts vary with solvent. Key signals correspond to the Boc group, carbonyls, and aliphatic chain. | [5][11][12] |

| Mass Spec. | Molecular Ion (M+1): 250. Fragmentation patterns are available in databases. | [2][5][10] |

| IR Spectroscopy | Data available from various sources confirming functional groups (C=O, N-H, C-H). | [5] |

Chemical Reactivity and Stability

General Stability

Boc-L-methionine is stable under normal temperatures and pressures when stored correctly.[2] The Boc protecting group is robust against basic and nucleophilic conditions, making it an excellent choice for peptide synthesis where other protecting groups might be cleaved.[13]

Key Reactions and Pathways

The primary utility of Boc-methionine lies in two key transformations: peptide bond formation via its carboxylic acid group and the selective removal of the Boc group from the α-amino group.

The removal of the Boc group is the most critical reaction. It is achieved under strong acidic conditions. Common reagents include:

-

Trifluoroacetic Acid (TFA): Typically used as a 50% solution in a solvent like dichloromethane (DCM).[][14]

-

Hydrogen Chloride (HCl): Often used as a 1-2 M solution in an organic solvent such as dioxane.[][15]

The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide.[]

Caption: General workflow for the acid-catalyzed deprotection of the Boc group.

The thioether side chain of methionine is susceptible to side reactions, particularly during the acidic conditions of Boc deprotection.[16][17]

-

Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide [Met(O)].[16] This can occur during synthesis or cleavage. While sometimes the oxidized form [Boc-Met(O)-OH] is used intentionally, unintended oxidation leads to impurities.[7][16]

-

S-alkylation (tert-butylation): The tert-butyl cation generated during Boc deprotection is an electrophile that can be attacked by the nucleophilic thioether side chain.[17][18] This results in the formation of a sulfonium salt, a significant side product in Boc-based SPPS.[17]

To mitigate these side reactions, scavengers are added to the cleavage or deprotection cocktails. These are compounds that efficiently trap the reactive tert-butyl cations.[][15] Common scavengers include dimethylsulfide (DMS), anisole, and triisopropylsilane (TIS).[16][17]

Caption: Deprotection of Boc-methionine showing desired and potential side products.

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific applications.

Synthesis of (tert-Butoxycarbonyl)-L-methionine

This procedure describes the N-protection of L-methionine using di-tert-butyl dicarbonate (Boc₂O).[2][10]

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL) in a reaction flask.[10]

-

Add NaOH (e.g., 2 g) to the solution and cool the mixture to 0 °C in an ice bath.[10]

-

Slowly add di-tert-butyl dicarbonate (e.g., 10.9 g) to the cooled solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2][10]

-

Remove the acetonitrile under reduced pressure (rotary evaporation).[10]

-

Adjust the pH of the remaining aqueous residue to 12 with a base like potassium carbonate and wash twice with dichloromethane (50 mL) to remove impurities. Discard the organic layers.[2][10]

-

Carefully acidify the aqueous layer to pH 6 with 1N HCl.[10]

-

Extract the product into dichloromethane (2 x 50 mL).[10]

-

Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.[10]

-

Filter and concentrate the solution under reduced pressure to yield Boc-L-methionine, often as a viscous oil or gummy solid.[2][10] A 95% yield has been reported for this method.[10]

Caption: Workflow for the synthesis of Boc-L-methionine.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide chain attached to a resin.[15][19]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[15]

-

Deprotection (Step 1): Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 3 minutes at room temperature.[19]

-

Filter and drain the TFA solution.[19]

-

Deprotection (Step 2): Add a second portion of 50% TFA in DCM and agitate for 5-15 minutes at room temperature.[19]

-

Washing: Filter the resin and wash thoroughly with DCM (at least 3 times) to remove residual TFA.[15][19]

-

Neutralization: Wash the resin three times with 5% DIPEA in DCM to neutralize the trifluoroacetate salt and regenerate the free amine.[19]

-

Final Wash: Wash the resin again with DCM (3 times) to remove excess DIPEA.[15] The resin is now ready for the next coupling step.

Final Cleavage from Resin (Boc-SPPS)

Final cleavage of a methionine-containing peptide from the resin requires a strong acid and a scavenger cocktail to ensure complete deprotection of side chains and prevent side reactions.[17]

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavenger cocktail (e.g., a mixture containing anisole, dimethylsulfide, etc.)[16][17]

-

Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

Procedure (Conceptual - HF requires specialized equipment):

-

Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

Scavenger Addition: Add the appropriate scavenger cocktail to the resin.

-

HF Cleavage: Cool the vessel (typically to 0 °C or below) and condense anhydrous HF into it. Stir the mixture for 1-2 hours at 0 °C.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Wash the resin with cold MTBE or ether. The crude peptide will precipitate.[20]

-

Isolation and Purification: Collect the crude peptide by filtration or centrifugation. Wash the pellet several times with cold ether to remove scavengers. Dry the peptide under vacuum.[20] The crude product can then be purified by HPLC.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BOC-D-Methionine CAS#: 5241-66-7 [m.chemicalbook.com]

- 10. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-Methionine (Boc-Met-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of N-(tert-Butoxycarbonyl)-L-methionine (Boc-Met-OH), a critical building block in peptide synthesis and drug development.[1][2] This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in a structured format for easy comparison.

Introduction

Boc-L-methionine is an N-protected form of the essential amino acid L-methionine.[3] The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to temporarily block the amino functionality of methionine, thereby preventing unwanted side reactions during peptide bond formation.[1][4][5] The Boc group is stable under most basic and nucleophilic conditions but can be readily removed with moderate to strong acids, making it an ideal protecting group for solid-phase peptide synthesis (SPPS).[4][]

Synthesis of Boc-L-Methionine

The most common and widely adopted method for the synthesis of Boc-L-methionine involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction, often carried out using Schotten-Baumann conditions, is known for its high yield and clean reaction profile.[1][4][7][8][9]

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of L-methionine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity.

Caption: General reaction scheme for the synthesis of Boc-L-Methionine.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of Boc-L-methionine.

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Acetonitrile

-

Water

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-methionine in a mixture of water and acetonitrile.[10]

-

Add sodium hydroxide to the solution.[10]

-

Cool the reaction mixture to 0°C in an ice bath.[10]

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[10]

-

Remove the acetonitrile by rotary evaporation.[10]

-

Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate to remove any unreacted Boc₂O.[10]

-

Wash the aqueous layer with dichloromethane to remove organic impurities; discard the organic layers.[3][10]

-

Acidify the aqueous layer to pH 6 with 1N hydrochloric acid.[10]

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[10]

-

Concentrate the solution under reduced pressure to yield Boc-L-methionine, typically as a viscous oil or a white to off-white solid.[1][10]

Quantitative Data from Representative Syntheses

| Parameter | Value | Reference |

| L-Methionine | 7.2 g | [10] |

| Di-tert-butyl dicarbonate | 10.9 g (0.05 mol) | [10] |

| Sodium Hydroxide | 2 g (0.05 mol) | [10] |

| Solvent | 50 mL water / 50 mL acetonitrile | [10] |

| Reaction Time | 12 hours | [10] |

| Reaction Temperature | 0°C to Room Temperature (24-25°C) | [10] |

| Yield | 11.4 g (95%) | [10] |

Purification of Boc-L-Methionine

Purification is a critical step to ensure the high purity of Boc-Met-OH required for peptide synthesis and other applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique used to purify solid compounds. The choice of solvent is crucial for effective purification.

General Protocol for Recrystallization:

-

Dissolve the crude Boc-Met-OH in a minimum amount of a hot solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Allow the solution to cool slowly to induce crystallization.

-

If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate the process.[11]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Solvent Systems for Recrystallization:

-

Diethyl ether: Can be used for recrystallization.

-

Ethyl acetate - Diethyl ether: A mixture of these solvents is also effective.

-

Toluene: While a protocol for Fmoc-Met-OH purification using toluene is described, a similar approach could potentially be adapted for Boc-Met-OH.[12] The process involves heating a suspension of the crude product in toluene, followed by cooling to induce crystallization.[12]

Column Chromatography

For instances where recrystallization does not yield the desired purity, or for the purification of oily products, column chromatography is a powerful alternative.

General Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude Boc-Met-OH in a minimal amount of the eluent or a suitable solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Caption: General workflow for the purification and analysis of Boc-Met-OH.

Factors Influencing Synthesis and Purification

The success of Boc-Met-OH synthesis and purification is dependent on several factors that can influence the yield and purity of the final product.

Caption: Factors influencing the synthesis and purification of Boc-Met-OH.

Conclusion

The synthesis of Boc-L-methionine via the reaction of L-methionine with di-tert-butyl dicarbonate is a robust and high-yielding method. Proper control of reaction conditions and meticulous purification through recrystallization or column chromatography are essential to obtain a high-purity product suitable for demanding applications in peptide synthesis and drug discovery. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize and purify Boc-L-methionine.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 4. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 10. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ajpamc.com [ajpamc.com]

Stability of the Boc-Methionine Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and other organic molecules. Its widespread use stems from its stability under a broad range of synthetic conditions and its facile removal under specific acidic conditions.[1] However, when protecting the amino acid methionine, the inherent reactivity of the thioether side chain presents unique challenges during the deprotection step. This technical guide provides a comprehensive overview of the stability of Boc-methionine, focusing on the critical aspects of its cleavage, the associated side reactions, and strategies to mitigate them. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with methionine-containing peptides.

Core Concepts: Stability and Lability

The utility of the Boc protecting group lies in its kinetic stability to a variety of reagents and conditions commonly employed in peptide synthesis, including bases and nucleophiles.[2] This stability allows for the selective deprotection of other protecting groups, such as the base-labile Fmoc group, in orthogonal protection schemes.

The cleavage of the Boc group is typically achieved with strong acids, most commonly trifluoroacetic acid (TFA). The reaction proceeds through a mechanism involving protonation of the carbamate, followed by the formation of a tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[3] The rate of this deprotection has been shown to have a second-order dependence on the acid concentration, meaning that small changes in acid strength can significantly impact the reaction rate.[4]

The Challenge of the Methionine Side Chain

While the Boc group itself is well-behaved, the thioether side chain of methionine is susceptible to two primary side reactions during acidic deprotection:

-

S-alkylation (tert-butylation): The electrophilic tert-butyl cation generated during Boc cleavage can be attacked by the nucleophilic sulfur atom of the methionine side chain.[4] This results in the formation of a stable sulfonium salt, leading to a +56 Da modification of the peptide.[4] This side reaction is a significant concern in Boc-based SPPS because the deprotection step is repeated in every cycle, increasing the cumulative risk of this modification.[5][6]

-

Oxidation: The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), a +16 Da modification.[4] This can occur during the final acidic cleavage from the resin, particularly if reagents are not fresh or if the reaction is exposed to air.[4] In some instances, this oxidation can be reversible, while further oxidation to the sulfone is generally irreversible in biological systems.[7]

These side reactions can lead to a heterogeneous mixture of peptides, complicating purification and potentially altering the biological activity of the final product.

Quantitative Analysis of Side Reactions

The extent of S-alkylation and oxidation is highly dependent on the specific cleavage conditions, including the composition of the cleavage cocktail, reaction time, and temperature. The following tables summarize quantitative data from studies on methionine-containing peptides.

Table 1: Influence of Cleavage Time and Temperature on Side Product Formation

| Peptide Sequence | Cleavage Cocktail | Time (h) | Temperature (°C) | S-tert-butylation (%) | Oxidation (%) |

| Ac-MEEPD-OH | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 23.9 | 1.4 |

| Ac-MEEPD-OH | TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 25 | Reduced | - |

| Ac-MEEPD-OH | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 40 | Increased | - |

| Ac-MEEPD-OH | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 6 | Similar to 0.5h at 25°C | - |

Data adapted from Isidro-Llobet, A., et al. (2023). ACS Omega.[5][8]

Table 2: Effect of Different Scavengers on Side Product Formation

| Cleavage Cocktail | S-tert-butylation (%) | Oxidation (%) |

| TFA/TIS/H₂O (95:2.5:2.5) | 23.9 | 1.4 |

| TFA/Anisole (95:5) | 20.2 | 1.77 |

| TFA/Anisole/H₂O (95:2.5:2.5) | 20.98 | 1.10 |

| TFA/Anisole/TIS (95:2.5:2.5) | 18.98 | 1.52 |

| TFA/TMSCl (95:5) | 18.12 | 1.18 |

| TFA/An/TMSCl/Me₂S (85:5:5:5) + PPh₃ | Reduced | Eradicated |

| Reagent H¹ | Not detected | Not detected |

| Reagent K² | - | 15-55 |

| Reagent R³ | - | 15-55 |

| Reagent B⁴ | - | 15-55 |

Data adapted from Isidro-Llobet, A., et al. (2023). ACS Omega and Huang, H., & Rabenstein, D. L. (1999). Journal of Peptide Research.[5][9][10][11]

¹ Reagent H: TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w).[9][11] ² Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%).[10] ³ Reagent R: TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2). ⁴ Reagent B: TFA/phenol/water/triisopropylsilane (88:5:5:2).

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Methionine-Containing Peptide on Solid Phase

Materials:

-

Peptide-resin (e.g., 100 mg)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Dimethyl sulfide (DMS), Thioanisole)

-

Cleavage Cocktail (prepare fresh): e.g., 95% TFA, 2.5% Water, 2.5% TIS

-

Ice-cold methyl tert-butyl ether (MTBE)

-

Centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Resin Swelling: Wash the dried peptide-resin (100 mg) with DCM (3 x 5 mL) in a reaction vessel and allow it to swell for 20 minutes.[4]

-

Cleavage: Add the freshly prepared cleavage cocktail (2-3 mL) to the swollen resin.[4]

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.[4]

-

Peptide Isolation: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.[4]

-

Concentration: Concentrate the combined filtrate to approximately 0.5 mL under a gentle stream of nitrogen.[4]

-

Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold MTBE. A white precipitate of the crude peptide should form.[4]

-

Maximizing Precipitation: Place the tube at -20 °C for 30 minutes to maximize precipitation.[4]

-

Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE to remove scavengers and other byproducts.[4]

-

Drying: Dry the crude peptide pellet under vacuum.[4]

Protocol 2: HPLC Analysis of Cleavage Products

Materials:

-

Crude peptide pellet

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

HPLC system with a C18 column (e.g., 4.6 x 250 mm) and UV detector

-

Mass spectrometer (optional, for peak identification)

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Solvent A.[12]

-

Injection: Inject the sample onto the C18 column.

-

Chromatography: Elute the peptides using a linear gradient of Solvent B into Solvent A. A typical gradient for general peptide analysis is 0% to 60% B over 20 minutes.[12]

-

Detection: Monitor the elution profile at 210-220 nm.[13]

-

Analysis: Integrate the peak areas to determine the relative percentages of the desired peptide and any side products (e.g., S-tert-butylated or oxidized peptide).

-

Peak Identification (Optional): Collect fractions corresponding to the major peaks and analyze by mass spectrometry to confirm their identities based on the expected mass-to-charge ratios.

Visualization of Key Processes

Boc Deprotection and Side Reaction Pathways

Caption: Boc deprotection pathway and competing side reactions for methionine.

Troubleshooting Workflow for Incomplete Deprotection or Side Reactions

Caption: A logical workflow for troubleshooting Boc deprotection of methionine-containing peptides.

Conclusion

The successful synthesis of methionine-containing peptides using Boc chemistry hinges on a thorough understanding of the stability of the Boc-methionine protecting group and the potential side reactions that can occur during its cleavage. While the Boc group itself is robust under standard peptide synthesis conditions, the nucleophilic nature of the methionine thioether side chain necessitates careful consideration of the deprotection step. The primary challenges of S-alkylation and oxidation can be effectively mitigated through the judicious use of scavenger cocktails, optimization of reaction time and temperature, and the use of high-quality reagents. By implementing the strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly improve the yield and purity of their target peptides, thereby accelerating their research and development efforts.

References

- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tks | publisher, event organiser, media agency | Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - tks | publisher, event organiser, media agency [teknoscienze.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]

- 8. researchgate.net [researchgate.net]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. lifetein.com [lifetein.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

An In-depth Technical Guide to the Solubility of Boc-Met-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-methionine (Boc-Met-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available solubility data, presents a detailed experimental methodology for its determination, and visualizes the procedural workflow.

Core Topic: Solubility Profile of Boc-Met-OH

Boc-Met-OH is an amino acid derivative where the amino group of L-methionine is protected by a tert-butoxycarbonyl (Boc) group. This protection imparts specific physicochemical properties, significantly influencing its solubility. The molecule possesses both a hydrophobic Boc group and a polar carboxylic acid function, leading to a varied solubility profile across different solvent systems. The sulfur-containing side chain of methionine can also influence its interactions with solvents.

A thorough understanding of Boc-Met-OH's solubility is crucial for:

-

Reaction Homogeneity: Ensuring that Boc-Met-OH is fully dissolved in the reaction solvent is critical for achieving optimal reaction kinetics and avoiding side reactions.

-

Purification Efficiency: Knowledge of solubility differences in various solvents is key to developing effective crystallization and chromatographic purification methods.

-

Formulation Development: For applications where Boc-Met-OH might be part of a final formulation, its solubility characteristics are a primary consideration.

Data Presentation: Quantitative and Qualitative Solubility of Boc-Met-OH

Quantitative solubility data for Boc-Met-OH in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and limited quantitative information. Researchers should consider the presented data as a guideline and are encouraged to determine precise solubility for their specific applications and conditions.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Source(s) |

| N,N-Dimethylformamide (DMF) | Amide | Clearly Soluble (1 mmol in 2 mL) | Not Specified | [1] |

| Methanol | Alcohol | Soluble | Not Specified | [2] |

| Water | Protic | Sparingly Soluble / Insoluble | Not Specified | [2] |

| Petroleum Ether | Aliphatic Hydrocarbon | Insoluble | Not Specified | [2] |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Not Specified | [1] |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble | Not Specified | [1] |

| Ethyl Acetate | Ester | Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Not Specified | [1] |

| Acetone | Ketone | Soluble | Not Specified | [1] |

Note: The term "soluble" is qualitative. For critical applications, experimental determination of solubility is highly recommended. The quantitative data for DMF suggests a solubility of approximately 124.67 mg/mL.

Experimental Protocols: Determining the Solubility of Boc-Met-OH

The following protocol outlines a detailed methodology for the experimental determination of the equilibrium solubility of Boc-Met-OH in various solvents. The widely accepted isothermal shake-flask method is described.[3][4]

Materials and Equipment

-

Boc-Met-OH: High purity, crystalline solid.

-

Solvents: Analytical grade or higher purity of the selected solvents.

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy).

-

Thermostatic orbital shaker or temperature-controlled water bath.

-

Small-volume glass vials with airtight caps (e.g., 4 mL or 8 mL).

-

Magnetic stir bars (optional).

-

Centrifuge.

-

Calibrated pipettes and volumetric flasks.

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UV-Vis spectrophotometer).

-

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline Boc-Met-OH to a pre-weighed vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Record the total mass of the added solid.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to ensure a clear separation of the solid and liquid phases.[4]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

To avoid crystallization due to temperature changes, immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or other appropriate analytical technique to determine the concentration of Boc-Met-OH.

-

A calibration curve must be prepared using standard solutions of Boc-Met-OH of known concentrations.

-

Calculation of Solubility

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution Factor)

The solubility can also be expressed in other units such as g/100 mL, mol/L, or mole fraction.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the experimental determination of Boc-Met-OH solubility.

Caption: Factors influencing the solubility of Boc-Met-OH.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Protection in Peptide Synthesis

The synthesis of peptides is a foundational process in biochemical research and drug development, requiring the sequential and specific formation of amide bonds between amino acids.[1][2] To prevent unwanted side reactions and ensure the correct peptide sequence, reactive functional groups on the amino acids must be temporarily masked.[2][] This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group was a pioneering and remains a highly relevant protecting group for the α-amino function of amino acids, particularly within the framework of solid-phase peptide synthesis (SPPS).[1]

This technical guide offers a comprehensive examination of the Boc protecting group, detailing its underlying chemistry, its application in the robust Boc/Bzl SPPS strategy, associated side reactions, and a comparative analysis with the alternative Fmoc strategy.

The Core Chemistry of the Boc Protecting Group

The utility of the Boc group is rooted in its unique stability and cleavage characteristics. It is a carbamate-based protecting group that is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids (acid-labile).[1][4][5][6] This chemical dichotomy is the cornerstone of its application in peptide synthesis.[1]

Boc Protection: Masking the α-Amine

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction.[7] The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][8] The reaction is generally performed in the presence of a base, such as triethylamine or sodium hydroxide, which facilitates the nucleophilic attack of the amine on the anhydride.[4][8][9] The process is efficient, yielding the N-Boc-protected amino acid with byproducts of tert-butanol and carbon dioxide.[4][10]

Caption: Mechanism for the protection of an amino acid's α-amine group using (Boc)₂O.

Boc Deprotection: The Acid-Labile Nature

The removal of the Boc group is accomplished by treatment with a moderately strong acid.[1] The most common reagent is trifluoroacetic acid (TFA), typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM).[6][11][12][13] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[10][14] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][10][14] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free α-amine as its corresponding ammonium salt (e.g., trifluoroacetate salt).[4][10][14]

Caption: Acid-catalyzed removal of the Boc protecting group, yielding a free amine.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the original SPPS methodology developed by R. Bruce Merrifield.[11][13] This strategy, often termed the Boc/Bzl strategy, uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of reactive amino acid side chains.[12][13] The term "permanent" is relative, as these groups are stable to the conditions used for Boc removal but are cleaved during the final step.

The SPPS cycle is an iterative process involving three main stages: deprotection, neutralization, and coupling.

Caption: The iterative workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Final Cleavage

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, this is typically accomplished in a single step using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[11][12][13] Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[11][12] This step requires specialized, HF-resistant laboratory equipment due to the hazardous nature of the acid.[15][16]

Quantitative Data and Reaction Parameters

The efficiency of Boc-SPPS is dependent on carefully controlled reaction conditions. The following tables summarize key quantitative parameters for the core steps.

Table 1: Boc Deprotection Conditions

| Reagent | Concentration | Solvent | Time | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50%[6][11][12][13] | Dichloromethane (DCM)[11][12] | 15-30 min[6][11] | Most common method. Scavengers are needed for Trp, Met, Cys residues.[11][12] |

| Trifluoroacetic Acid (TFA) | 100% (Neat)[11] | None | ~4 min[6] | Offers enhanced peptide-resin solvation.[6] |

| Hydrochloric Acid (HCl) | 4 M[6][14] | 1,4-Dioxane[6][14] | ~30 min[6][14] | Alternative to TFA. |

Table 2: Common Scavengers for Boc Deprotection

| Scavenger | Purpose | Typical Concentration |

|---|---|---|

| Dithioethane (DTE) | Traps tert-butyl cations to prevent alkylation of Cys, Met, and Trp.[11][12] | 0.5%[11][12] |

| Anisole / Thioanisole | Cation scavengers, particularly to prevent modification of Trp and Met.[17] | 1-5% |

| Thiophenol | Scavenger for tert-butyl cations.[5] | Varies |

Table 3: Neutralization and Coupling Parameters

| Step | Reagent | Concentration / Equivalents | Solvent | Time |

|---|---|---|---|---|

| Neutralization | Diisopropylethylamine (DIEA) or Triethylamine (TEA)[12][13] | 5-10% Solution[11] | DCM[11] | 2 x 1-2 min |

| Coupling | DCC/HOBt | 2-5 equivalents | DMF/DCM | 1-2 hours |

| Coupling | HBTU/HATU with DIEA | 2-5 equivalents | DMF | 30-60 min |

Detailed Experimental Protocols

Protocol: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of one amino acid to a peptide-resin.

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

-

Boc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DCM (3 times).

-

Wash the resin with Isopropanol (IPA) to shrink the resin and remove residual TFA (2 times).[11]

-

Wash the resin again with DCM (3 times).

-

-

Neutralization:

-

Washing: Wash the resin thoroughly with DCM (5 times) to remove excess base.

-

Amino Acid Coupling (Example using HBTU):

-

In a separate vessel, dissolve the next Boc-protected amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the mixture for 30-60 minutes. Monitor reaction completion with a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Wash the resin with DCM (3 times). The resin is now ready for the next cycle.

-

Protocol: Final Cleavage and Deprotection (HF Method)

WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and corrosive. It must be performed only by trained personnel in a specialized, dedicated apparatus.

-

Preparation: Dry the final peptide-resin thoroughly under high vacuum. Place the resin in an HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole (1.0 mL per gram of resin).

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

-

Using a dedicated HF apparatus, condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 60 minutes.

-

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

-

Peptide Precipitation and Washing:

-

Wash the resin residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.[18]

-

Triturate the residue to obtain a fine powder.

-

-

Peptide Extraction and Lyophilization:

Potential Side Reactions in Boc Chemistry

Several side reactions can occur during Boc-SPPS, potentially compromising the yield and purity of the final product.[18]

-

Alkylation of Side Chains: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[12][14][18] The inclusion of scavengers is critical to mitigate this side reaction.[12][18]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to forming a stable five-membered aspartimide ring under both acidic and basic conditions.[11][19] This can lead to the formation of β-peptide byproducts upon ring-opening.[19] In Boc synthesis, using a cyclohexyl ester (OcHex) for Asp side-chain protection can significantly reduce this side reaction compared to the standard benzyl ester.[19]

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[18][19] It is particularly prevalent when Proline is one of the first two residues.[19] Utilizing in situ neutralization protocols, where neutralization and coupling occur concurrently, can suppress this side reaction.[11][19][20]

-

Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, leading to a blocked N-terminus.[14][18] This can be minimized by ensuring rapid and complete coupling of the subsequent amino acid.[14]

Comparative Analysis: Boc vs. Fmoc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy retains significant advantages for specific applications.[21]

Caption: Decision framework comparing the primary advantages of Boc and Fmoc strategies.

The key advantage of the Boc strategy lies in the state of the peptide chain after deprotection. The use of strong acid (TFA) leaves the newly exposed N-terminal amine in its protonated, ammonium salt form.[20] This positive charge disrupts the inter-chain hydrogen bonding that leads to aggregation, a common problem in SPPS, especially for hydrophobic sequences.[20] This makes the Boc strategy often superior for the synthesis of long or "difficult" peptides that are prone to aggregation.[16][20][21]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of peptide synthesis. Its robust, acid-labile nature forms the basis of a powerful and effective SPPS strategy that excels in the synthesis of complex, aggregation-prone peptides. While the harsh final cleavage conditions necessitate specialized handling, a thorough understanding of the Boc group's chemistry, reaction kinetics, and potential side reactions allows researchers and drug development professionals to leverage its unique advantages. The Boc strategy, therefore, remains an indispensable part of the modern peptide chemist's arsenal, enabling the successful synthesis of challenging peptide targets.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. proprep.com [proprep.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. jk-sci.com [jk-sci.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis Utilizing Boc-Met-OH

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, solid-phase peptide synthesis (SPPS) remains a cornerstone technique for the assembly of peptides. The use of tert-butyloxycarbonyl (Boc) protecting group chemistry, pioneered by R.B. Merrifield, offers a robust and well-established methodology. This in-depth guide focuses on the principles and practical application of incorporating Boc-L-methionine (Boc-Met-OH) into a peptide sequence via SPPS, addressing its unique challenges and providing detailed experimental protocols.

Methionine, with its thioether side chain, presents specific considerations during SPPS, primarily its susceptibility to oxidation.[1][2] This guide will provide a thorough examination of the strategies employed to mitigate this and other potential side reactions, ensuring the synthesis of high-purity methionine-containing peptides.

Core Principles of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a non-orthogonal scheme that relies on graded acid lability for the removal of protecting groups.[3] The temporary Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved by a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), at the final step.[3][4][5]

The general cycle of Boc-SPPS involves the following key stages:

-

Resin Swelling: The solid support, typically a Merrifield or PAM resin, is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[6][7]

-

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[3][7]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, commonly diisopropylethylamine (DIEA).[3][8]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminal amine of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Challenges in Incorporating Boc-Met-OH

The primary challenge associated with the incorporation of methionine is the oxidation of its thioether side chain to methionine sulfoxide.[1] This can occur during the repetitive acidolytic deprotection steps and, more significantly, during the final cleavage from the resin.[1] Another potential side reaction is the S-alkylation of the methionine residue by carbocations generated during the cleavage of side-chain protecting groups.[1][3]

To address these challenges, specific scavengers are added to the deprotection and cleavage reagents.[3][9] For instance, dithioethane (DTE) can be added to the TFA deprotection solution to scavenge tert-butyl cations that can alkylate the methionine side chain.[3][9] During final cleavage, a cocktail of scavengers is essential to prevent both oxidation and alkylation.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in SPPS using Boc-Met-OH.

Resin Selection and Preparation

Merrifield or PAM resins are commonly used for Boc-SPPS.[7] The loading of the first amino acid is a critical step and is typically achieved by the cesium salt method to minimize racemization.[7]

| Parameter | Value | Reference |

| Resin Type | Merrifield or PAM Resin | [7] |

| Resin Substitution | 0.5 - 1.0 mmol/g | [7] |

Boc-SPPS Cycle for Boc-Met-OH Incorporation

The following diagram illustrates the general workflow for a single cycle of Boc-SPPS.

Caption: General workflow for a single cycle of Boc-Solid-Phase Peptide Synthesis.

1. Boc Deprotection

-

Swell the peptide-resin in DCM.

-

Add a solution of 50% TFA in DCM to the resin (10 mL/g of resin).[7] When methionine is present in the sequence, it is recommended to add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger.[3][7]

-

Perform a pre-wash by agitating for 5 minutes, then drain.[7]

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[5][7]

-

Filter the resin and wash thoroughly with DCM (2x) and isopropanol (IPA) (2x).[7]

2. Neutralization

-

Wash the resin with DCM (2x).

-

Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Repeat this step.[7]

-

Wash the resin thoroughly with DCM (3x) to remove excess base.

3. Coupling of Boc-Met-OH

Due to the thioether side chain, the coupling of Boc-Met-OH is generally straightforward without the need for side-chain protection.[10] However, for subsequent amino acids, especially those with bulky side chains, more potent coupling reagents may be required.

| Parameter | Value | Reference |

| Boc-Met-OH | 3 equivalents | [8] |

| Coupling Reagent (e.g., HBTU/HOBt or HATU) | 3 equivalents | [11] |

| Base (DIEA) | 6 equivalents | [8] |

| Solvent | DMF or NMP | [6] |

| Reaction Time | 1-2 hours | [8] |

-

In a separate vessel, dissolve Boc-Met-OH (3 eq.) and a suitable coupling reagent such as HBTU/HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[8]

-

Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).[11]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. This is typically achieved using strong acids like liquid HF or TFMSA.[6] For methionine-containing peptides, the composition of the cleavage cocktail is critical to prevent side reactions.

The following diagram outlines the final cleavage and peptide workup process.

Caption: Workflow for the final cleavage, workup, and purification of the synthesized peptide.

Cleavage Cocktail for Methionine-Containing Peptides

A commonly used cleavage cocktail to minimize methionine oxidation and other side reactions is "Reagent K".[6]

| Component | Percentage | Role |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent |

| Water | 5% | Scavenger |

| Thioanisole | 5% | Scavenger for benzyl-type protecting groups |

| 1,2-Ethanedithiol (EDT) | 2.5% | Reduces methionine sulfoxide |

An alternative for HF cleavage is the use of anisole as a scavenger.[6]

Cleavage Protocol (Using HF)

-

Thoroughly dry the peptide-resin under vacuum.[6]

-

Place the dried resin in an HF cleavage apparatus.

-

Add the appropriate scavenger, such as anisole.

-

Cool the reaction vessel to 0°C.

-

Distill liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.[11]

-

Evaporate the HF under a stream of nitrogen.

Peptide Workup

-

After cleavage, the peptide is precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[6]

-

The crude peptide is isolated by centrifugation, and the ether is decanted.[6]

-

The ether wash is typically repeated twice to remove residual scavengers and cleavage by-products.[6]

-

The crude peptide pellet is then dried under vacuum.[6]

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC.[6]

| Parameter | Typical Value | Reference |

| Crude Peptide Purity (by HPLC) | 50 - 70% | [8] |

| Final Purified Peptide Yield | 20 - 40% | [8] |

Conclusion

The solid-phase synthesis of methionine-containing peptides using Boc-Met-OH is a well-established and reliable method. By understanding the potential side reactions, particularly the oxidation of the methionine side chain, and implementing the appropriate protective measures, such as the use of scavengers in deprotection and cleavage cocktails, researchers can successfully synthesize high-purity peptides. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and professionals in the field of peptide drug development and chemical biology.

References

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. peptide.com [peptide.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of N-alpha-Boc-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of N-alpha-Boc-L-methionine (Boc-L-Met-OH), a critical raw material in peptide synthesis and pharmaceutical research. The guide includes tabulated quantitative data, detailed experimental protocols for characteristic measurements, and workflow visualizations to support laboratory applications. N-alpha-Boc-L-methionine is an N-terminally protected form of the essential amino acid L-methionine, where the tert-butyloxycarbonyl (Boc) group serves to prevent unwanted reactions at the amino terminus during peptide chain elongation.[1][2] A thorough understanding of its physical properties is paramount for its proper handling, storage, and application in synthetic methodologies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of N-alpha-Boc-L-methionine are summarized below. These properties are essential for its identification, purity assessment, and use in various solvents and reaction conditions.

| Property | Value | References |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid | [3][4] |

| Synonyms | Boc-L-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine | [4][5] |

| Appearance | White to off-white powder, crystals, or crystalline powder.[1][3][5] | [1][3][5] |

| Molecular Formula | C₁₀H₁₉NO₄S | [4][5] |

| Molecular Weight | 249.33 g/mol | [4] |

| Melting Point | 45 - 53 °C; typically cited as 47-50 °C.[2][5] | [2][5] |

| Optical Rotation | [α]²⁰/D: -22° to -23° (c=1 in methanol).[5] | [5] |

| Solubility | Soluble in methanol and Dimethylformamide (DMF).[1][6] Sparingly soluble in water.[1] | [1][6] |

| pKa | 3.83 ± 0.10 (Predicted) | [1][2] |

| CAS Number | 2488-15-5 | [2][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of N-alpha-Boc-L-methionine's identity.

| Technique | Description | References |

| ¹H NMR | Proton NMR spectra are available and provide characteristic shifts for the protons in the molecule. Key signals correspond to the Boc group, the alpha-hydrogen, the methylthio group, and the backbone protons.[2][7] | [2][7] |

| ¹³C NMR | Carbon NMR provides data on the carbon skeleton of the molecule. | [4] |

| FTIR | Infrared spectroscopy can be used to identify functional groups, such as the carbonyls of the carbamate and carboxylic acid. | [4] |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak (M+1) is observed at m/z 250. | [2][4] |

Experimental Protocols

Detailed methodologies for determining key physical characteristics are provided below.

Objective: To determine the melting range of a solid sample as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of dry N-alpha-Boc-L-methionine powder is placed in a capillary melting point tube and compacted to a height of 2-3 mm at the sealed end.[8]

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a DigiMelt unit).

-

Approximate Determination: A rapid heating ramp (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.

-

Precise Determination: A new sample is prepared. The apparatus is pre-heated to a temperature approximately 20 °C below the approximate melting point found in the previous step. The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.[8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For pure compounds, this range is typically narrow (1-2 °C). A broad melting range suggests the presence of impurities.[8]

Objective: To measure the specific rotation of the chiral compound, which is a characteristic physical property.

Methodology:

-

Principle: The specific rotation [α] is calculated from the observed rotation (α) using Biot's Law: [α] = α / (l * c), where 'l' is the path length of the polarimeter cell in decimeters (dm) and 'c' is the concentration of the sample in g/mL.[9][10]

-

Sample Preparation: A solution of N-alpha-Boc-L-methionine is accurately prepared at a known concentration. For this compound, a standard concentration is 1 g per 100 mL (c = 0.01 g/mL) in methanol.[3][5]

-

Instrument Calibration (Blank Measurement): The polarimeter cell is filled with the pure solvent (methanol). The cell is placed in the polarimeter, and the reading is zeroed. This corrects for any rotation caused by the solvent or the cell itself.[10]

-

Sample Measurement: The cell is rinsed and filled with the prepared sample solution. Care is taken to avoid air bubbles. The cell is placed back in the instrument, and the observed optical rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (20 °C or 25 °C).[11]

-

Calculation: The specific rotation is calculated using the formula from Step 1. The direction of rotation is noted: clockwise (+) is dextrorotatory, and counter-clockwise (-) is levorotatory. N-alpha-Boc-L-methionine is levorotatory.[11][12]

Objective: To assess the solubility of the compound in various solvents.

Methodology:

-

Setup: A series of labeled test tubes is prepared, each containing a different solvent (e.g., water, methanol, ethanol, DMF, dilute HCl, dilute NaOH).[13][14]

-

Procedure: A small, consistent amount (e.g., 10 mg) of N-alpha-Boc-L-methionine is added to each test tube.

-

Observation: The tubes are agitated (e.g., by vortexing) for a set period. The solubility is observed and categorized as:

-

Heating (Optional): The test tubes containing undissolved solid can be gently warmed to observe if solubility increases with temperature.[13]

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental and synthetic workflows involving N-alpha-Boc-L-methionine.

Caption: Logical workflow for the physical characterization of Boc-L-Met-OH.

Caption: Role of Boc-L-Met-OH in the Boc-SPPS cycle.

References

- 1. Page loading... [wap.guidechem.com]

- 2. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Met-OH Novabiochem 2488-15-5 [sigmaaldrich.com]

- 7. BOC-L-Methionine(2488-15-5) 1H NMR [m.chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vernier.com [vernier.com]

- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. microbenotes.com [microbenotes.com]

In-Depth Technical Guide to Nα-Boc-L-methionine (CAS 2488-15-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-tert-butoxycarbonyl-L-methionine (Boc-L-methionine), CAS number 2488-15-5. It is a critical reagent in solid-phase peptide synthesis (SPPS) for the introduction of methionine residues into peptide chains, which are integral to a wide array of biologically active molecules.

Core Properties and Specifications

Nα-Boc-L-methionine is a derivative of the essential amino acid L-methionine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1]

Chemical and Physical Properties

The key chemical and physical properties of Nα-Boc-L-methionine are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | [2] |

| Synonyms | Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine | [2] |

| Molecular Formula | C₁₀H₁₉NO₄S | [2] |

| Molecular Weight | 249.33 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 47-50 °C (literature) | [3] |

| Optical Rotation | [α]20/D -22° (c=1 in methanol) | [3] |

| Solubility | Soluble in DMF and methanol | [2] |

Spectral Data

Spectral data is essential for the quality control and identification of Nα-Boc-L-methionine.

| Spectrum Type | Key Features |

| ¹H NMR | Data available, confirms the presence of the Boc group and methionine backbone. |

| ¹³C NMR | Data available for structural confirmation. |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight. |

| Infrared (IR) | Characteristic peaks for the carbonyl and amine groups. |

Applications in Research and Drug Development

The primary application of Nα-Boc-L-methionine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides for research and therapeutic purposes.

-

Peptide Synthesis: It serves as a fundamental building block for introducing methionine into peptide sequences. The Boc protecting group is stable under coupling conditions but can be easily removed with mild acid.[1]

-

Drug Development: Methionine-containing peptides are crucial in the development of new therapeutics, including antibiotics, antiviral agents, and anticancer drugs. The use of Boc-L-methionine allows for the precise synthesis of these complex molecules.[1]

-

Proteomics Research: This compound is utilized in the synthesis of peptide standards and probes for proteomics studies, aiding in the identification and quantification of proteins.

-

Biotechnology: It is essential for producing recombinant proteins and bioconjugates where precise methionine incorporation is required for proper folding and function.

Experimental Protocols

The following section details a generalized experimental protocol for the use of Nα-Boc-L-methionine in Boc-based solid-phase peptide synthesis (Boc-SPPS).

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Materials:

-

Resin (e.g., Merrifield, PAM, or MBHA resin)[2]

-

Nα-Boc-L-methionine and other required Boc-protected amino acids

-

Dichloromethane (DCM)[2]

-

Trifluoroacetic acid (TFA)[2]

-

Diisopropylethylamine (DIEA)[4]

-

Coupling reagents (e.g., HBTU, HATU)[4]

-

Scavengers for methionine (e.g., dithiothreitol - DTE)[4]

-

Anhydrous Hydrogen Fluoride (HF) for final cleavage[2]

Protocol Steps:

-

Resin Swelling: The resin is swollen in an appropriate solvent like DCM in the reaction vessel.[2]

-

Boc Deprotection: The Boc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes. A scavenger such as 0.5% DTE is recommended when methionine is present to prevent side reactions.[2][4]

-

Washing: The resin is washed multiple times with DCM and then with an alcohol like isopropanol (IPA) to remove the TFA and byproducts.[2]

-

Neutralization: The protonated N-terminus is neutralized to the free amine by treating the resin with a solution of 10% DIEA in DCM. This is followed by thorough washing with DCM.[4]

-

Coupling: The next amino acid, Nα-Boc-L-methionine, is pre-activated with a coupling reagent (e.g., HBTU/HATU) and added to the reaction vessel. The coupling reaction is allowed to proceed to completion.[4]

-

Washing: The resin is washed extensively with DCM and IPA to remove excess reagents and byproducts.[2]

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

-

Resin Preparation: The fully synthesized peptide-resin is thoroughly washed and dried.

-

HF Cleavage: The dried resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. A scavenger cocktail, typically containing p-cresol and p-thiocresol, is essential to protect the methionine residue from alkylation and oxidation.[5]

-

Peptide Precipitation: After the HF is removed by evaporation, the crude peptide is precipitated with cold diethyl ether.[5]

-

Extraction and Purification: The precipitated peptide is then dissolved in an aqueous solution (e.g., dilute acetic acid) and lyophilized. The crude peptide is subsequently purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualizing Workflows and Relationships

Diagrams are provided below to illustrate the key processes and logical relationships involving Nα-Boc-L-methionine.

Caption: Workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Caption: Logical relationship of Boc protection and deprotection in peptide synthesis.

Signaling Pathways

While Nα-Boc-L-methionine itself is not directly involved in signaling pathways, it is a crucial component for synthesizing peptides that modulate these pathways. The specific pathway targeted depends on the sequence of the synthesized peptide. For instance, peptides designed to mimic or inhibit protein-protein interactions can be synthesized using this compound.

A generalized diagram illustrating how a synthetically produced peptide can influence a signaling pathway is shown below.

Caption: General mechanism of a synthetic peptide modulating a cellular signaling pathway.

This guide provides foundational knowledge for the effective use of Nα-Boc-L-methionine in research and development. For specific applications, further optimization of the outlined protocols may be necessary.

References

A Deep Dive into Boc Deprotection Mechanisms in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals